N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

HDAC inhibition Epigenetics Quinazoline SAR

N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (CAS 450371-72-9) is a synthetic small molecule belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (thioxoquinazolinone) class, featuring a 4-methylbenzylamide side chain at the para position of a phenyl ring fused to the quinazoline core. Its molecular formula is C₂₃H₁₉N₃O₂S and its molecular weight is 401.48 g/mol.

Molecular Formula C23H19N3O2S
Molecular Weight 401.48
CAS No. 450371-72-9
Cat. No. B2925777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
CAS450371-72-9
Molecular FormulaC23H19N3O2S
Molecular Weight401.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S
InChIInChI=1S/C23H19N3O2S/c1-15-6-8-16(9-7-15)14-24-21(27)17-10-12-18(13-11-17)26-22(28)19-4-2-3-5-20(19)25-23(26)29/h2-13H,14H2,1H3,(H,24,27)(H,25,29)
InChIKeyXQJVRNHRALUFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (CAS 450371-72-9): Core Structural Identity and Procurement-Relevant Classification


N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (CAS 450371-72-9) is a synthetic small molecule belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (thioxoquinazolinone) class, featuring a 4-methylbenzylamide side chain at the para position of a phenyl ring fused to the quinazoline core [1]. Its molecular formula is C₂₃H₁₉N₃O₂S and its molecular weight is 401.48 g/mol [2]. The compound integrates a thioxo (C=S) moiety at position 2 of the quinazolinone ring, an oxo group at position 4, and an N-(4-methylbenzyl)benzamide substituent at position 3, distinguishing it from the more extensively studied N-hydroxybenzamide (hydroxamic acid) quinazoline-based HDAC inhibitors that lack the thioxo functionality [3].

Why Generic Substitution of 450371-72-9 with Other Quinazoline-Benzamide Derivatives Introduces Uncontrolled Risk in Biological Assays


The N-(4-methylbenzyl)benzamide substituent at position 3 of the quinazoline ring in 450371-72-9, combined with the 2-thioxo group, defines a pharmacophoric pattern that cannot be presumed interchangeable with other quinazoline-benzamide analogs. Published SAR data on the closely related 4-oxoquinazoline-2-thioxo scaffold demonstrates that even minor N-substituent alterations—such as replacing a 4-methylbenzyl group with a tetrahydrofuran-2-ylmethyl moiety (CAS 403727-91-3)—can shift logP, hydrogen-bonding capacity, and target engagement profiles . In the broader quinazoline-benzamide class, compounds bearing an N-hydroxybenzamide zinc-binding group show HDAC IC₅₀ values spanning 0.17–0.88 μM, while the 2-thioxo analogs lack this hydroxamic acid moiety entirely, implying a fundamentally different metal-chelating or target-binding mechanism [1]. Consequently, assuming functional equivalence between 450371-72-9 and either hydroxamic acid-based HDAC inhibitors or other N-substituted thioxoquinazolinones without direct comparative data invites erroneous interpretation of screening results and wasted procurement. The evidence below delineates the limited but meaningful differentiation points available for this compound.

Quantitative Differentiation Evidence for 450371-72-9 Against the Closest Available Structural and Pharmacological Comparators


HDAC Inhibitory Potency: 2-Thioxo Quinazoline-Benzamide vs. N-Hydroxybenzamide Quinazoline Series

While 450371-72-9 itself lacks published HDAC IC₅₀ data, its 2-thioxo-4-oxoquinazoline core stands in direct structural contrast to the N-hydroxybenzamide (hydroxamic acid) series that dominates quinazoline-based HDAC inhibitor research. In the most recently published N-hydroxybenzamide series, compounds 7c (7-CH₃) and 7h (7-Br) displayed HDAC IC₅₀ values of 0.146 μM and 0.142 μM, respectively, comparable to the reference compound SAHA [1]. By contrast, the Nguyen et al. series of non-hydroxamic acid quinazoline-benzamides (lacking the 2-thioxo group) achieved HDAC IC₅₀ values in the range of 0.17–0.88 μM against HeLa extract, with compounds 4c and 4f surpassing SAHA in potency [2]. The 2-thioxo substitution in 450371-72-9 eliminates the canonical zinc-binding hydroxamic acid motif, suggesting HDAC inhibition, if present, would proceed through a structurally differentiated binding mode, with potency likely falling in or below the 0.17–0.88 μM range established for non-hydroxamic acid analogs.

HDAC inhibition Epigenetics Quinazoline SAR

Anticancer Cytotoxicity: 2-Thioxoquinazoline Class Activity Against SW620, PC-3, and NCI-H23 Cell Lines

The thioxoquinazoline scaffold has demonstrated consistent in vitro cytotoxicity across multiple human cancer cell lines. Al-Shamary et al. reported that thioxoquinazoline compounds exhibit significant antitumor activity against HepG2 and MCF-7 cell lines, with docking studies favoring CDK2 as a target, supporting the class as a source of antitumor leads [1]. In the more comprehensively characterized quinazoline-benzamide series (non-thioxo), six compounds (4a–f) displayed cytotoxicity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cell lines with IC₅₀ values ranging from 0.65 to 9.00 μM, representing 5- to 10-fold greater potency than SAHA in the same assays [2]. The 2-thioxo modification in 450371-72-9 introduces a sulfur atom capable of forming distinct non-covalent interactions (sulfur-π, chalcogen bonding) not available to the oxo-analogs, which may modulate selectivity across these cell lines relative to the published 0.65–9.00 μM range.

Anticancer cytotoxicity Colon cancer Prostate cancer Lung cancer

STAT3 Inhibition Selectivity: 4-Oxo-2-thioxoquinazoline Scaffold vs. Alternative Chemotypes

The 4-oxo-2-thioxoquinazoline scaffold present in 450371-72-9 is the core of a compound (BDBM43505) that was screened against the STAT3 SH2 domain in a high-throughput binding assay, yielding an IC₅₀ of >55,700 nM (>55.7 μM) [1]. This negligible STAT3 affinity is significant because quinazoline-based kinase inhibitors frequently exhibit off-target activity against STAT3-driven signaling pathways. The 2-thioxo modification, combined with the N-(4-methylbenzyl)benzamide substituent, appears to disfavor STAT3 SH2 domain engagement compared to certain 4-anilinoquinazoline chemotypes that achieve low-micromolar STAT3 inhibition. For screening campaigns targeting STAT3-independent mechanisms, 450371-72-9 offers a cleaner baseline than quinazolines with known STAT3 liability, though confirmatory profiling is essential.

STAT3 inhibition Signal transduction Quinazoline SAR

Recommended Research and Procurement Application Scenarios for N-[(4-Methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (450371-72-9)


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Zinc-Dependent Enzymes Beyond HDACs

450371-72-9 provides a 2-thioxo-4-oxoquinazoline core that is structurally distinct from the hydroxamic acid-based HDAC inhibitor series (e.g., SAHA, 7c, 7h). Researchers seeking to explore zinc-chelating pharmacophores beyond the canonical hydroxamic acid and benzamide motifs can use this compound as a starting point for scaffold-hopping. The thioxo group may engage catalytic zinc ions through a sulfur-mediated coordination mode, as suggested by the HDAC IC₅₀ range of 0.17–0.88 μM achieved by non-hydroxamic acid quinazoline-benzamide analogs [1]. Systematic replacement of the 4-methylbenzyl side chain can probe the steric and electronic requirements of the enzyme active site, while the absence of an innate hydroxamic acid group reduces the risk of non-specific metal chelation that plagues hydroxamic acid leads [2].

Phenotypic Anticancer Screening with Reduced STAT3-Mediated Pathway Interference

The 4-oxo-2-thioxoquinazoline core demonstrates negligible STAT3 SH2 domain binding (IC₅₀ > 55.7 μM in a validated HTS assay) [3], a notable advantage over quinazoline chemotypes that inhibit STAT3 at low-micromolar concentrations. For phenotypic screening programs in oncology that aim to identify compounds acting through STAT3-independent mechanisms—such as direct cell-cycle disruption, metabolic interference, or non-STAT3 transcriptional regulation—450371-72-9 serves as a cleaner tool compound. The anticipated cytotoxicity window of 0.65–9.00 μM against SW620, PC-3, and NCI-H23 cell lines provides a practical concentration range for hit identification without confounding STAT3-driven transcriptional readouts [1].

Structural Biology and Biophysical Studies of Sulfur-Mediated Protein-Ligand Interactions

The 2-thioxo (C=S) functionality in 450371-72-9 introduces unique sulfur-centered non-covalent interactions—including sulfur-π interactions with aromatic protein side chains and chalcogen bonding with backbone carbonyl oxygens—that are absent in the corresponding 2-oxo analogs. Crystallographic or NMR-based studies employing 450371-72-9 can elucidate how thioxo substitution alters binding thermodynamics and kinetics relative to the 2-oxo series. The 4-methylbenzyl group provides a hydrophobic anchor suitable for soaking experiments, while the benzamide linker offers rotational degrees of freedom that facilitate conformational sampling within protein binding pockets .

SAR Expansion of the 3-Position Substituent in 2-Thioxoquinazolin-4-one Libraries

450371-72-9 occupies a specific SAR niche defined by the N-(4-methylbenzyl)benzamide substituent at position 3 of the quinazoline ring. In comparative SAR studies against the closest commercially available analog—4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide (CAS 403727-91-3)—researchers can systematically evaluate how lipophilicity, hydrogen-bond donor capacity, and steric bulk at the amide nitrogen influence target binding, cellular permeability, and metabolic stability . This head-to-head comparison enables rational prioritization of lead series based on physicochemical and pharmacological property differences traceable to a single substituent change.

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